molecular formula C30H33N3O6 B566628 Fmoc-Pro-Pro-Pro-OH CAS No. 134303-96-1

Fmoc-Pro-Pro-Pro-OH

Cat. No.: B566628
CAS No.: 134303-96-1
M. Wt: 531.609
InChI Key: JYDDNDUWEXGYKC-GSDHBNRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-Pro-Pro-Pro-OH: is a synthetic tripeptide composed of three proline residues, each protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus. This compound is commonly used in solid-phase peptide synthesis as a building block for the introduction of proline residues into peptides. The Fmoc group serves as a temporary protecting group for the amino group, preventing unwanted side reactions during peptide elongation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Pro-Pro-Pro-OH typically involves the stepwise coupling of proline residues, each protected by an Fmoc group. The process begins with the activation of the carboxyl group of the first proline residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). The activated proline is then coupled with the amino group of the next Fmoc-protected proline residue. This process is repeated until the desired tripeptide is obtained .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the stepwise coupling of amino acids, ensuring high efficiency and purity. The use of solid-phase peptide synthesis (SPPS) allows for the rapid assembly of peptides on a solid support, followed by cleavage and purification to obtain the final product .

Scientific Research Applications

Peptide Synthesis

Fmoc-Pro-Pro-Pro-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS). It acts as a protecting group for the amino acid proline, allowing for selective coupling during the synthesis process. The Fmoc (fluorenylmethoxycarbonyl) group can be removed under mild acidic conditions, facilitating the formation of peptide bonds without unwanted side reactions.

Key Features:

  • Protecting Group : Prevents undesired reactions during peptide assembly.
  • Coupling Efficiency : Enhances the efficiency of incorporating proline into peptides.

Drug Development

The compound plays a significant role in synthesizing peptide-based drugs. It is instrumental in designing therapeutics that target specific biological pathways, making it valuable in pharmaceutical research.

Applications:

  • Therapeutic Design : Used to create drugs targeting specific receptors or pathways.
  • Bioactive Peptides : Facilitates the development of peptides with therapeutic potential.

Bioconjugation

This compound is utilized in bioconjugation processes, enhancing the delivery of drugs or imaging agents to specific cells or tissues. This application is particularly relevant in cancer therapy, where targeted delivery can improve treatment efficacy.

Benefits:

  • Targeted Delivery : Increases the specificity of drug delivery systems.
  • Improved Efficacy : Enhances the effectiveness of therapeutic agents through precise localization.

Neuroscience Research

In neuroscience, this compound aids in the development of neuropeptides that are crucial for understanding neurological functions and disorders. This contributes to advancements in neuropharmacology and offers insights into potential treatments for various neurological conditions.

Implications:

  • Neuropeptide Synthesis : Supports research into neuropeptides involved in brain function.
  • Disorder Understanding : Helps elucidate mechanisms underlying neurological disorders.

Custom Peptide Libraries

Researchers utilize this compound to create diverse peptide libraries for high-throughput screening. This facilitates the discovery of novel bioactive compounds and accelerates drug discovery processes.

Advantages:

  • Diversity Generation : Enables the synthesis of a wide range of peptides.
  • High-Throughput Screening : Streamlines the identification of potential drug candidates.

Mechanism of Action

The primary function of Fmoc-Pro-Pro-Pro-OH is to serve as a building block in peptide synthesis. The Fmoc group protects the amino group of the proline residues during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds . The proline residues in the tripeptide contribute to the structural stability and conformational properties of the resulting peptides .

Biological Activity

Fmoc-Pro-Pro-Pro-OH, or N-(9-Fluorenylmethoxycarbonyl)-L-proline-L-proline-L-proline, is a tri-proline derivative that serves as a significant building block in peptide synthesis. This compound is characterized by its unique structure, comprising three proline residues linked by peptide bonds, with a fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus and a hydroxyl (OH) group at the C-terminus. The molecular formula is C30H33N3O6C_{30}H_{33}N_{3}O_{6}, with a molecular weight of approximately 533.59 g/mol.

The Fmoc group is crucial for protecting the amino group during peptide synthesis, allowing selective reactions at each step. Once the synthesis is complete, the Fmoc group can be removed under basic conditions, enabling further reactions. The presence of multiple proline residues contributes to the compound's unique conformational properties, which are essential for studying proline-rich sequences in biological systems.

Biological Significance

Proline-rich sequences are known to play critical roles in protein folding, stability, and function. The unique cyclic structure of proline restricts backbone flexibility, often resulting in bends and turns within peptide chains. This property makes this compound particularly valuable for investigating:

  • Protein Structure : Understanding how proline-rich regions affect the overall conformation of proteins.
  • Peptide Interactions : Studying how peptides interact with biological targets, including receptors and enzymes.

Peptide Synthesis Applications

This compound is primarily utilized in solid-phase peptide synthesis (SPPS). Research has shown that its incorporation into peptides can significantly influence the stability and activity of the resulting compounds. For instance:

  • Study on Impurity Formation : A study analyzed the role of this compound in minimizing impurities during SPPS, demonstrating its low tendency to form by-products compared to other amino acids .
  • Electrochemical Peptide Synthesis : Another investigation highlighted its use in biphasic electrochemical peptide synthesis, where steric hindrance from the proline residues was examined .

Interaction Studies

Research focused on this compound has explored its interactions with various biological targets:

  • Polymer-Based Delivery Systems : A study utilized this compound in developing polymer-based DNA delivery systems, emphasizing how oligopeptide orientation affects delivery efficacy .
  • Structure–Activity Relationships : Investigations into N-Hydroxyphtalimide derivatives synthesized using this compound revealed insights into amine detection during peptide synthesis .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparison with related compounds can be insightful:

Compound NameStructure CharacteristicsUnique Features
Fmoc-L-prolineSingle proline residueStandard building block for peptides
Fmoc-GlycineGlycine instead of prolineLess sterically hindered structure
Fmoc-L-LeucineContains leucineLarger side chain influencing hydrophobicity
Fmoc-L-AlanineContains alanineSmaller side chain; less steric hindrance
This compound Three proline residuesEnhanced conformational properties and interactions

Case Studies

  • Peptide Design : A case study demonstrated how incorporating multiple prolines can stabilize specific peptide conformations, enhancing binding affinity to target proteins.
  • Therapeutic Applications : Research has also explored potential therapeutic applications of peptides synthesized with this compound in drug delivery systems aimed at improving bioavailability and targeting precision.

Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H33N3O6/c34-27(32-16-7-14-26(32)29(36)37)24-12-5-15-31(24)28(35)25-13-6-17-33(25)30(38)39-18-23-21-10-3-1-8-19(21)20-9-2-4-11-22(20)23/h1-4,8-11,23-26H,5-7,12-18H2,(H,36,37)/t24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDDNDUWEXGYKC-GSDHBNRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCCC6C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)N6CCC[C@H]6C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H33N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.